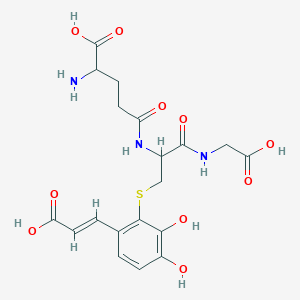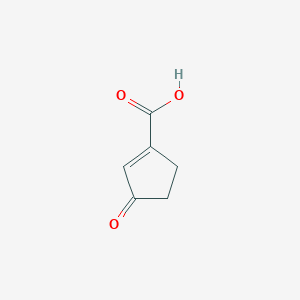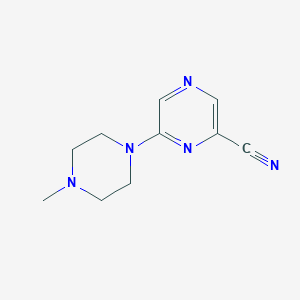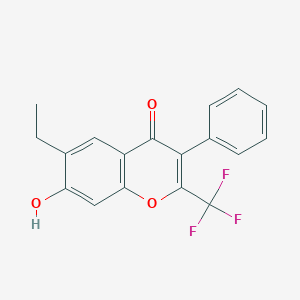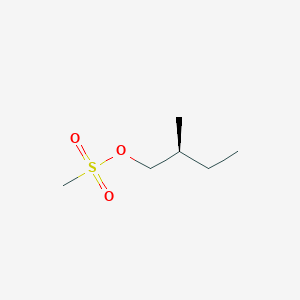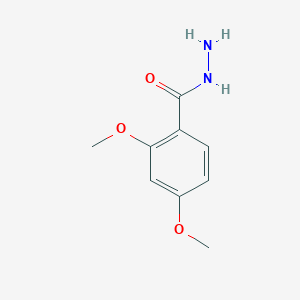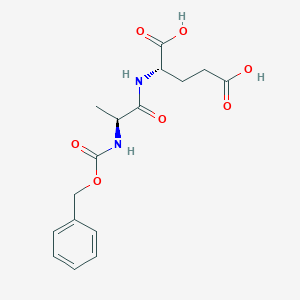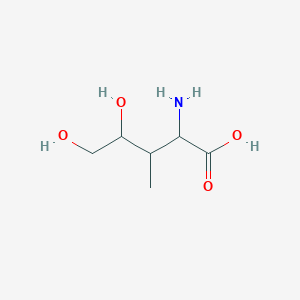
2-Amino-4,5-dihydroxy-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-dihydroxy-3-methylpentanoic acid, commonly known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a naturally occurring amino acid derivative. DOPS is an important precursor of the neurotransmitter norepinephrine, which plays a crucial role in the regulation of the sympathetic nervous system. DOPS has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-Amino-4,5-dihydroxy-3-methylpentanoic acid acts as a precursor of norepinephrine, which is synthesized from 2-Amino-4,5-dihydroxy-3-methylpentanoic acid through a series of enzymatic reactions. Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of the sympathetic nervous system, which controls the body's response to stress. Norepinephrine acts on alpha and beta adrenergic receptors, which are located throughout the body, to produce a variety of physiological effects, including increased heart rate, blood pressure, and glucose release.
Biochemical and Physiological Effects
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase the levels of norepinephrine in the brain and peripheral tissues, which produces a variety of biochemical and physiological effects. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to increase blood pressure, heart rate, and glucose release through its effects on norepinephrine. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve cognitive function and attention in animal models of ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several advantages for use in lab experiments, including its ability to increase the levels of norepinephrine in the brain and peripheral tissues, its ability to improve cognitive function and attention, and its potential therapeutic applications in various neurological disorders. However, 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has several limitations, including its complex synthesis process, its potential for toxicity at high doses, and its potential for interactions with other medications.
Direcciones Futuras
There are several future directions for research on 2-Amino-4,5-dihydroxy-3-methylpentanoic acid, including its potential therapeutic applications in other neurological disorders, its potential for use in combination with other medications, and its potential for use in drug delivery systems. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome. Further research is needed to fully understand the potential therapeutic applications of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid and its mechanisms of action.
Métodos De Síntesis
2-Amino-4,5-dihydroxy-3-methylpentanoic acid can be synthesized through a multi-step process involving the condensation of L-tyrosine and formaldehyde, followed by reduction and hydrolysis. The synthesis of 2-Amino-4,5-dihydroxy-3-methylpentanoic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and orthostatic hypotension. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been shown to improve the symptoms of Parkinson's disease by increasing the levels of norepinephrine in the brain, which is depleted in Parkinson's disease. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has also been shown to improve the symptoms of ADHD by increasing the levels of norepinephrine in the prefrontal cortex, which is involved in attention and impulse control. 2-Amino-4,5-dihydroxy-3-methylpentanoic acid has been used to treat orthostatic hypotension, a condition characterized by a sudden drop in blood pressure upon standing up, by increasing blood pressure through its effects on norepinephrine.
Propiedades
Número CAS |
105817-06-9 |
|---|---|
Nombre del producto |
2-Amino-4,5-dihydroxy-3-methylpentanoic acid |
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-amino-4,5-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-3(4(9)2-8)5(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11) |
Clave InChI |
SGFRTCOTCWGGHB-UHFFFAOYSA-N |
SMILES |
CC(C(CO)O)C(C(=O)O)N |
SMILES canónico |
CC(C(CO)O)C(C(=O)O)N |
Sinónimos |
Pentonic acid, 2-amino-2,3-dideoxy-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

